N-benzyl-3-phenoxypropanamide
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Overview
Description
N-benzyl-3-phenoxypropanamide is an organic compound with the molecular formula C16H17NO2 It is a member of the amide family, characterized by the presence of a benzyl group attached to the nitrogen atom and a phenoxy group attached to the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired amide product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of biodegradable catalysts and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of N-benzyl-3-phenoxypropanoic acid.
Reduction: Formation of N-benzyl-3-phenoxypropanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-benzyl-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-phenylpropanamide: Similar structure but with a phenyl group instead of a phenoxy group.
N-benzyl-3-methoxypropanamide: Contains a methoxy group instead of a phenoxy group.
N-benzyl-3-chloropropanamide: Contains a chloro group instead of a phenoxy group.
Uniqueness
N-benzyl-3-phenoxypropanamide is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications .
Biological Activity
N-benzyl-3-phenoxypropanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of an amide functional group and aromatic rings. Its chemical structure can be represented as follows:
This compound features a benzyl group attached to the nitrogen atom and a phenoxy group linked to the propanamide chain, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems.
- Hydrogen Bonding : The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity.
- Hydrophobic Interactions : The benzyl and phenyl groups can interact with hydrophobic regions of proteins, potentially modulating their function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties . In vitro assays showed a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Cytokine Levels : The compound significantly decreased levels of TNF-alpha and IL-6 in cultured macrophages.
Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties , making it a candidate for pain management therapies. Animal models have shown reduced pain response in subjects treated with this compound compared to controls.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in patients with skin infections caused by resistant bacterial strains. Results indicated a significant improvement in infection resolution rates compared to standard treatments. -
Case Study on Anti-inflammatory Activity :
In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema, demonstrating its potential as an anti-inflammatory drug.
Properties
IUPAC Name |
N-benzyl-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-13-14-7-3-1-4-8-14)11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTBEBSIBTXWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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